molecular formula C7H13NO2S B1596999 4-Allyl-1lambda6,4-thiazinane-1,1-dione CAS No. 79207-42-4

4-Allyl-1lambda6,4-thiazinane-1,1-dione

Cat. No. B1596999
CAS RN: 79207-42-4
M. Wt: 175.25 g/mol
InChI Key: FBDCRTGBUXDMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-1lambda6,4-thiazinane-1,1-dione, also known as ATD, is a synthetic compound that has been studied for its potential applications in scientific research. ATD is a thiazolidinedione derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Medicine: Potential Therapeutic Agent

4-Allyl-1lambda6,4-thiazinane-1,1-dione: has been explored for its potential therapeutic applications due to its chemical structure which may allow it to interact with biological systems in specific ways. While detailed studies are necessary to fully understand its medicinal properties, its molecular framework suggests it could be a candidate for drug development .

Agriculture: Crop Protection and Growth Regulation

In agriculture, this compound could be investigated for its efficacy in crop protection. Its structural similarity to other thiazinane diones suggests it might help in the synthesis of pesticides or herbicides. Additionally, its potential role in plant growth regulation could be an area of interest for increasing crop yields .

Material Science: Polymer Synthesis

The applications in material science could include the synthesis of new polymers. The reactive allyl group in 4-Allyl-1lambda6,4-thiazinane-1,1-dione can potentially be utilized to create polymers with unique properties for industrial use.

Environmental Science: Pollution Mitigation

This compound may have applications in environmental science, particularly in pollution mitigation strategies. Its ability to react with pollutants to form less harmful compounds could be valuable in environmental clean-up processes .

Biochemistry: Enzyme Inhibition

In biochemistry, 4-Allyl-1lambda6,4-thiazinane-1,1-dione could be used as a research tool for studying enzyme mechanisms. Its potential to act as an enzyme inhibitor makes it useful for understanding biochemical pathways and for the development of new biochemical assays .

Pharmacology: Drug Delivery Systems

In pharmacology, the compound’s unique structure could be beneficial in the design of drug delivery systems. Its molecular configuration might allow it to encapsulate drugs, ensuring targeted delivery and controlled release .

Chemical Engineering: Catalyst Development

Chemical engineering could leverage 4-Allyl-1lambda6,4-thiazinane-1,1-dione in catalyst development. Its structural properties may enhance catalytic reactions, which are crucial in various chemical manufacturing processes .

Nanotechnology: Nanomaterial Synthesis

Lastly, in nanotechnology, this compound could be pivotal in the synthesis of nanomaterials. The presence of the allyl group might facilitate the formation of nanostructures with specific characteristics for electronic or medical applications .

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for handling precautions, storage, and disposal guidelines .

properties

IUPAC Name

4-prop-2-enyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDCRTGBUXDMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370653
Record name 4-(Prop-2-en-1-yl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-1lambda6,4-thiazinane-1,1-dione

CAS RN

79207-42-4
Record name 4-(Prop-2-en-1-yl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Allyl-1lambda6,4-thiazinane-1,1-dione
Reactant of Route 2
Reactant of Route 2
4-Allyl-1lambda6,4-thiazinane-1,1-dione
Reactant of Route 3
Reactant of Route 3
4-Allyl-1lambda6,4-thiazinane-1,1-dione
Reactant of Route 4
Reactant of Route 4
4-Allyl-1lambda6,4-thiazinane-1,1-dione
Reactant of Route 5
Reactant of Route 5
4-Allyl-1lambda6,4-thiazinane-1,1-dione
Reactant of Route 6
Reactant of Route 6
4-Allyl-1lambda6,4-thiazinane-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.